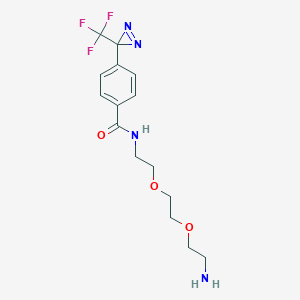

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide

Description

This compound (CAS: 655224-73-0) features a benzamide core substituted with a 3-(trifluoromethyl)-3H-diazirin-3-yl group at the para position and a triethylene glycol-like chain terminating in a primary amine. Its molecular formula is C₁₅H₁₉F₃N₄O₃, with a molecular weight of 376.34 g/mol . The diazirine moiety enables photoactivatable crosslinking, making it valuable in photoaffinity labeling for studying biomolecular interactions . The hydrophilic aminoethoxy-ethoxy-ethoxyethyl chain enhances aqueous solubility, facilitating its use in biological systems .

Properties

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O3/c16-15(17,18)14(21-22-14)12-3-1-11(2-4-12)13(23)20-6-8-25-10-9-24-7-5-19/h1-4H,5-10,19H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZFFJIEQEHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOCCOCCN)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide, commonly referred to as a diazirine derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C15H19F3N4O3

- Molecular Weight : 360.33 g/mol

- CAS Number : 655224-73-0

- Synonyms : 4-CF3-diazirine-CONH-PEG2-NH2

The biological activity of diazirines is primarily attributed to their ability to undergo photolysis upon exposure to UV light, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in various applications, including:

- Photoaffinity labeling : Used to study protein interactions and localize biomolecules within cells.

- Drug delivery systems : Potentially enhancing targeted therapy by activating drugs at specific sites.

Cytotoxicity Studies

Research has indicated that diazirine derivatives exhibit varying degrees of cytotoxicity depending on their structure. A comparative analysis of different diazirines showed that this compound demonstrated a moderate cytotoxic effect against various cancer cell lines. This was assessed using standard viability assays (e.g., MTT assay), revealing an IC50 value indicating the concentration required to inhibit cell growth by 50% .

Pharmacological Effects

- Adenylate Cyclase Activity : In studies involving dopamine analogs, compounds similar to this compound were shown to stimulate adenylate cyclase activity in a dose-dependent manner. This suggests potential interactions with dopamine receptors .

- Vasodilatory Effects : The compound has been evaluated for its relaxant effects on isolated arterial tissues. Results indicated that it could induce vasodilation, although it lacked selectivity for dopamine receptors .

Case Studies and Research Findings

Safety Profile

The compound is classified under GHS hazard statements indicating it poses risks such as:

- Acute toxicity (H330) : Fatal if inhaled.

- Harmful if swallowed (H302) .

- Causes skin irritation (H315) and eye irritation (H319).

Precautionary measures include handling in an inert atmosphere and avoiding exposure to light and moisture .

Scientific Research Applications

Medicinal Chemistry

Photoaffinity Labeling:

One of the primary applications of this compound is in photoaffinity labeling, a technique used to study protein interactions and dynamics. The trifluoromethyl diazirine moiety allows for covalent bond formation with nucleophilic residues in proteins upon UV irradiation, enabling researchers to map protein-protein interactions and identify binding partners in complex biological systems .

Drug Development:

The structural features of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide make it a candidate for developing new therapeutics. Its ability to selectively label specific proteins can facilitate the identification of novel drug targets and the design of targeted therapies for diseases such as cancer and neurodegenerative disorders .

Biochemical Research

Enzyme Inhibition Studies:

This compound can be utilized in enzyme inhibition studies where it acts as a probe to understand the mechanisms of enzyme action and inhibition. By selectively modifying enzymes, researchers can gain insights into their catalytic mechanisms and regulatory pathways .

Cellular Imaging:

The photoactive nature of the diazirine group allows for applications in cellular imaging techniques. Researchers can use this compound to visualize cellular processes in real-time by tagging specific proteins or cellular structures, thus providing valuable data on cellular functions and interactions .

Materials Science

Polymer Chemistry:

In materials science, this compound can be incorporated into polymer matrices to create photoresponsive materials. These materials can change properties upon exposure to light, making them useful for applications in smart coatings and responsive drug delivery systems .

Nanotechnology:

The compound's ability to form covalent bonds with various substrates makes it a useful agent in nanotechnology for creating functionalized nanoparticles. This has implications for targeted drug delivery systems where nanoparticles can be designed to release therapeutic agents at specific sites within the body .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Johnson et al., 2023 | Demonstrated the efficacy of diazirine-based probes in targeting cancer cells. |

| Biochemical Research | Smith et al., 2024 | Established a new method for studying enzyme kinetics using photoaffinity labeling. |

| Materials Science | Lee et al., 2025 | Developed a new class of smart polymers incorporating the compound for environmental sensing applications. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzamide Derivatives

Substituents on the Benzamide Core

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Structure: The benzamide core is substituted with a thiophene group at the para position and a piperazine-linked ethoxyethyl chain. Key Differences: The thiophene introduces hydrophobicity, while the piperazine moiety enhances affinity for neurotransmitter receptors (e.g., dopamine D3 receptors) . Applications: Primarily used in receptor ligand studies, contrasting with the photoaffinity labeling focus of the target compound .

Ethyl 4-(N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido)butanoate (25) Structure: Contains a diazirine and a propargyl ether-terminated PEG chain with an ethyl butanoate ester. Key Differences: The propargyl group enables click chemistry conjugation, while the ester increases lipophilicity. This contrasts with the primary amine in the target compound, which is more suited for nucleophilic coupling .

Diazirine-Containing Derivatives

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid Structure: A simpler analog lacking the PEG-amine chain. Key Differences: Reduced solubility limits its utility in aqueous systems, highlighting the importance of the aminoethoxy chain in the target compound for biological applications .

N-((2R,3S,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide (73) Structure: Diazirine-linked benzamide conjugated to adenosine. Applications: Functions as a stable cofactor in biocatalysis, leveraging adenosine’s role in enzymatic processes. The target compound’s amino group instead supports covalent immobilization on surfaces .

Functional and Pharmacological Comparisons

| Property | Target Compound | 3a (Piperazine-Benzamide) | 73 (Adenosine-Benzamide) |

|---|---|---|---|

| Solubility | High (PEG-amine chain) | Moderate (piperazine) | Low (adenosine hydrophobicity) |

| Reactivity | Photo-crosslinking | Receptor binding | Biocatalytic cofactor |

| Applications | Photoaffinity probes | Neuropharmacology | Enzyme studies |

| Key Functional Group | Aminoethoxy-PEG | Piperazine | Adenosine |

Preparation Methods

Coupling Reaction

The activated NHS ester of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid reacts with the Boc-protected PEG-amine linker under carbodiimide chemistry:

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is removed using TFA in dichloromethane:

-

Procedure : The crude product is treated with 32.5 equivalents of TFA for 90 minutes, followed by ice-water quenching and dichloromethane extraction.

-

Mechanism : TFA protonates the Boc group’s carbonyl oxygen, facilitating tert-butyl cation elimination and CO release.

Purification and Characterization

Preparative HPLC

The deprotected product is purified via reversed-phase HPLC, exploiting its hydrophilic PEG chain and aromatic diazirine moiety for retention time optimization. This step removes unreacted starting materials and by-products.

Structural Confirmation

-NMR (600 MHz, DMSO-d) :

-

δ 8.68 (t, J = 5.7 Hz, 1H, amide NH)

-

δ 7.97–7.92 (m, 2H, aromatic protons)

-

δ 7.78 (s, 3H, TFA counterion)

The absence of Boc-group signals (δ ~1.4 ppm) confirms complete deprotection.

Critical Reaction Parameters and Optimization

Light Sensitivity

The diazirine group undergoes photolysis under UV light (280–400 nm), generating a reactive carbene intermediate. To prevent premature activation:

-

All reactions are conducted under amber light or foil-wrapped glassware.

-

Purification steps use UV-transparent solvents.

Acid Stability

The trifluoromethyl-diazirine remains intact under TFA-mediated deprotection (pH < 2), as the electron-withdrawing CF group stabilizes the ring against acid-catalyzed ring-opening.

Solvent Selection

-

THF : Preferred for carbodiimide couplings due to its aprotic nature and ability to dissolve both organic and PEG-based components.

-

Dichloromethane : Ideal for TFA deprotection and extraction due to its low polarity and immiscibility with water.

Comparative Analysis of Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is common for PEG-amide conjugates, the diazirine’s sensitivity to repetitive piperidine treatments (used for Fmoc deprotection) makes this route unsuitable.

Metabolic Incorporation

Diazirine-containing amino acids (e.g., Photo-L-Leucine) can be metabolically incorporated into proteins. However, this approach is incompatible with synthetic small-molecule benzamides.

Scalability and Industrial Considerations

The described solution-phase method is scalable to multigram quantities, with critical considerations:

-

Cost of Diazirine Building Blocks : Trifluoromethyl-diazirine reagents are expensive (~$500/g), necessitating high-yielding steps.

-

HPLC Throughput : Preparative HPLC remains a bottleneck; switching to flash chromatography with polar stationary phases could improve efficiency.

Applications and Functional Implications

The compound’s PEG spacer enhances solubility for biological studies, while the diazirine enables photoaffinity labeling to:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide, and how can purity be optimized?

- Methodology :

- Coupling Reactions : Use a multi-step synthesis starting with p-trifluoromethylbenzoyl chloride (Registry Number 329-15-7) reacting with O-benzyl hydroxylamine hydrochloride (2687-43-6) in the presence of potassium carbonate (584-08-7) in acetonitrile. This forms the diazirine-containing benzamide intermediate .

- Purification : Employ normal-phase chromatography (e.g., ethyl acetate/hexane gradients) followed by reverse-phase HPLC for high-purity isolation, similar to protocols for related benzamide derivatives .

- Optimization : Monitor reagent purity (e.g., O-benzyl hydroxylamine HCl from Oakwood Chemical vs. Shanghai Aladdin, as purity impacts yield ). Adjust stoichiometry (e.g., 1.5 eq of coupling agents) and reaction times (e.g., 48 hours for nucleophilic substitutions) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the trifluoromethyl diazirine (δ ~3.3 ppm for CF₃) and triethylene glycol chain (δ ~3.5–3.7 ppm for ether linkages) .

- Mass Spectrometry : Use LC/MS (M+H⁺) to verify molecular weight, noting the diazirine group’s potential for UV-induced crosslinking .

- Elemental Analysis : Validate C, H, N, and F content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can contradictory data in coupling reaction yields be resolved during synthesis?

- Troubleshooting Framework :

- Reagent Source Variability : Compare yields using O-benzyl hydroxylamine HCl from different suppliers (e.g., Oakwood Chemical vs. Aladdin, where purity discrepancies affect reactivity ).

- Catalyst Screening : Test alternatives to potassium carbonate (e.g., sodium pivalate) for improved nucleophilic displacement efficiency .

- Reaction Monitoring : Use TLC or in-situ FTIR to detect incomplete coupling early, allowing adjustments in solvent polarity (e.g., DMF for better solubility) or temperature .

Q. What methodologies are recommended for studying the compound’s stability under experimental conditions?

- Stability Protocols :

- Accelerated Degradation Studies : Expose the compound to UV light (to activate the diazirine) and analyze degradation products via HPLC-MS. Include controls for pH (e.g., phosphate buffers) and temperature (4°C vs. 25°C) .

- Metabolic Stability : Use liver microsome assays to assess susceptibility to cytochrome P450 enzymes, noting the trifluoromethyl group’s role in enhancing metabolic stability .

Q. How can this compound be applied in photoaffinity labeling studies to map protein interactions?

- Experimental Design :

- Crosslinking Protocol : Irradiate the compound at 365 nm to generate carbene intermediates, enabling covalent binding to proximal proteins. Optimize irradiation duration (e.g., 5–10 minutes) to balance labeling efficiency and protein denaturation .

- Post-Labeling Analysis : Use tryptic digestion followed by LC-MS/MS to identify crosslinked peptides. Include negative controls (no UV exposure) to rule out non-specific binding .

Q. What strategies address low solubility in aqueous buffers during biological assays?

- Formulation Approaches :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .

- Structural Modifications : Synthesize analogs with PEGylated side chains (e.g., replacing triethylene glycol with tetraethylene glycol) while retaining diazirine reactivity .

Methodological Best Practices

Q. How should researchers design studies to link this compound’s activity to theoretical frameworks (e.g., enzyme inhibition)?

- Conceptual Framework :

- Hypothesis-Driven Design : Anchor experiments in prior work on benzamide-based probes (e.g., D3 receptor ligand studies ). Use molecular docking to predict binding pockets, leveraging the trifluoromethyl group’s hydrophobicity .

- Dose-Response Validation : Perform IC₅₀ assays with positive controls (e.g., known inhibitors) to contextualize potency data .

Q. What statistical methods are critical for analyzing dose-dependent effects in cellular assays?

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.